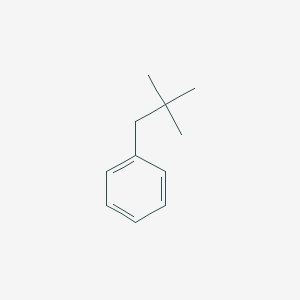

Neopentylbenzene

説明

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylpropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXJKVMUHXVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143460 | |

| Record name | Benzene, (2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-26-7 | |

| Record name | Benzene, (2,2-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-(Dimethylpropyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,2-DIMETHYLPROPYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MHD03E509 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

neopentylbenzene chemical formula and structure

An In-depth Technical Guide to Neopentylbenzene

Introduction

This compound, also known as (2,2-dimethylpropyl)benzene, is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a bulky neopentyl group.[1][2] Its chemical formula is C₁₁H₁₆.[1][2][3] This compound serves as a valuable case study in organic chemistry, particularly in understanding the interplay of electronic effects and steric hindrance in chemical reactions. While the neopentyl group is electronically activating, its significant steric bulk imposes considerable constraints on the reactivity of the aromatic ring.[1] this compound finds applications as a solvent in organic reactions and as a precursor in the synthesis of other chemical compounds, including its use in biochemical and pharmaceutical research.[2][4][5][6][7]

Chemical Structure and Formula

The molecular structure of this compound consists of a planar benzene ring attached to a neopentyl group.[1] This alkyl substituent is comprised of a quaternary carbon atom bonded to three methyl groups, which is in turn bonded to a methylene (B1212753) (-CH₂-) bridge connected to the aromatic ring.[1]

-

Chemical Formula : C₁₁H₁₆

-

SMILES : CC(C)(C)Cc1ccccc1[2]

-

InChI Key : CJGXJKVMUHXVHL-UHFFFAOYSA-N[1]

-

Synonyms : (2,2-Dimethylpropyl)benzene, 2,2-Dimethyl-1-phenylpropane, Benzene, neopentyl-[2][8]

Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by its stability.[2][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 148.24 g/mol | [1][3][8] |

| Density | 0.858 g/mL at 25 °C | [4][8] |

| Boiling Point | 185-186 °C | [4][8] |

| Melting Point | -44.72 °C (estimate) | [4][9] |

| Flash Point | 123 °F (50.6 °C) | [8] |

| Refractive Index | n20/D 1.488 | [4][8] |

| Water Solubility | Slightly soluble | [4][8] |

| Vapor Pressure | 0.953 mmHg at 25°C | [4] |

Reactivity and Steric Effects

The reactivity of this compound is a classic example of steric hindrance in electrophilic aromatic substitution. The electron-donating nature of the neopentyl group activates the benzene ring; however, its large size physically obstructs the approach of electrophiles, particularly to the ortho positions.[1] This steric congestion significantly reduces the rate of reactions compared to less hindered alkylbenzenes.[1]

A significant challenge in the synthesis of this compound via Friedel-Crafts alkylation is the propensity for carbocation rearrangement.[10] The reaction of neopentyl chloride with benzene in the presence of a Lewis acid like aluminum chloride (AlCl₃) initially forms an unstable primary carbocation. This intermediate rapidly rearranges via a methyl shift to a more stable tertiary carbocation, which then acts as the electrophile, leading to 2-methyl-2-phenylbutane as the major product instead of the desired this compound.[10]

Caption: Friedel-Crafts alkylation of benzene with neopentyl chloride.

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation (Industrial Approach)

This protocol describes a typical industrial approach to synthesize this compound, which requires careful control to minimize the formation of the rearranged product.[1]

-

Catalyst Preparation : Under an inert nitrogen atmosphere, a suspension of aluminum chloride (AlCl₃) catalyst is prepared in anhydrous benzene. Benzene serves as both the solvent and a reactant.

-

Alkylation : Neopentyl chloride is added dropwise to the stirred benzene-catalyst mixture. The reaction temperature is maintained at approximately 30°C. A large excess of benzene is used to favor the reaction of the electrophile with benzene over polyalkylation.[1]

-

Quenching : Upon completion of the reaction, the mixture is carefully poured over crushed ice to quench the reaction and deactivate the catalyst.

-

Workup and Purification : The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The excess benzene is removed by distillation. The final product, this compound, is then purified by fractional distillation under reduced pressure.

Synthesis via Nickel-Catalyzed Cross-Coupling

This method provides a regioselective route to this compound, avoiding carbocation rearrangement.[11]

-

Reagent Preparation : All reactions are conducted in oven-dried glassware under a positive pressure of nitrogen. A solution of methylzinc chloride is prepared by adding methylmagnesium bromide to zinc chloride (ZnCl₂) in tetrahydrofuran (B95107) (THF) at -20°C. Subsequently, an arylmagnesium bromide (e.g., phenylmagnesium bromide) is added to create the methylarylzinc reagent.

-

Coupling Reaction : In a separate flask, a mixture of nickel(II) chloride (NiCl₂), triphenylphosphine (B44618) (PPh₃), and neopentyl iodide in THF is cooled to 0°C.

-

Reaction Execution : The freshly prepared methylarylzinc reagent is slowly added to the nickel-catalyst mixture. The reaction is stirred at room temperature for 1 hour.

-

Hydrolysis and Extraction : The reaction is quenched by the addition of 1 M HCl. The product is then extracted with diethyl ether (Et₂O), and the organic layers are combined, dried, and concentrated to yield this compound.

Synthesis via Reaction of Benzyl (B1604629) Chloride with t-Butyl-lithium

A novel synthesis has been reported involving the reaction of benzyl chlorides with t-butyl-lithium.[12]

-

Reaction Setup : In a suitable reaction vessel under an inert atmosphere, benzyl chloride is dissolved in a mixture of pentane (B18724) and hexane.

-

Addition of Reagent : The solution is cooled, and t-butyl-lithium is added portion-wise while maintaining the temperature.

-

Reaction and Workup : The reaction mixture is stirred until completion (monitored by an appropriate technique such as TLC or GC). The reaction is then carefully quenched, and the organic product is isolated through standard extraction and purification procedures, yielding this compound in good yield (reported as 75% for the unsubstituted benzyl chloride).[12]

Conclusion

This compound is a structurally interesting molecule that provides deep insights into the principles of steric hindrance and carbocation chemistry. While its direct synthesis via classical Friedel-Crafts alkylation is complicated by molecular rearrangements, alternative synthetic routes have been developed. Its stable nature and specific reactivity profile make it a useful component in various research and industrial applications, from a solvent to a building block in the synthesis of more complex molecules.

References

- 1. This compound High-Purity Reagent for Research [benchchem.com]

- 2. CAS 1007-26-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Benzene, (2,2-dimethylpropyl)- | C11H16 | CID 13877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neopentybenzene [chembk.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Cas 1007-26-7,this compound | lookchem [lookchem.com]

- 7. This compound | 1007-26-7 | BAA00726 | Biosynth [biosynth.com]

- 8. This compound | 1007-26-7 [chemicalbook.com]

- 9. aablocks.com [aablocks.com]

- 10. brainly.com [brainly.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. A novel synthesis of neopentylbenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of neopentylbenzene

An In-depth Technical Guide to the Physical and Chemical Properties of Neopentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (also known as (2,2-dimethylpropyl)benzene). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, as a solvent, or as a non-polar reference standard. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations to clarify important concepts.

Core Physical and Chemical Properties

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a neopentyl group.[1] Its chemical formula is C₁₁H₁₆.[1] At room temperature, it is a clear, colorless liquid.[1][2] The compound is noted for its stability and relatively low reactivity, which is primarily attributed to the significant steric hindrance imparted by the bulky neopentyl group.[1][3]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Units |

| Molecular Formula | C₁₁H₁₆ | - |

| Molecular Weight | 148.25 | g/mol |

| Boiling Point | 185 - 186 | °C |

| Melting Point | -44.72 | °C (estimate) |

| Density | 0.858 - 0.862 | g/mL at 25 °C |

| Refractive Index | 1.488 | n20/D |

| Flash Point | 50.6 | °C |

| Vapor Pressure | 0.953 | mmHg at 25°C |

| Solubility in Water | Slightly soluble | - |

(Data sourced from:[2][3][4][5])

Chemical and Spectroscopic Properties

The chemical properties highlight the compound's stability and provide insights into its molecular structure.

| Property | Value | Notes |

| Appearance | Clear, colorless liquid | [2] |

| Stability | Stable under normal conditions; not easily oxidized or hydrolyzed | [4] |

| Reactivity | Low reactivity in electrophilic aromatic substitution due to steric hindrance | [3][6] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 2 | [2] |

| XLogP3 | 4.3 | A measure of lipophilicity[2] |

(Data sourced from:[2][3][4][6])

Chemical Reactivity and Steric Effects

The defining feature of this compound's reactivity is the steric bulk of the neopentyl group.[3] This group consists of a quaternary carbon atom bonded to three methyl groups, which physically obstructs the approach of reactants to the aromatic ring, particularly at the ortho positions.[3]

This steric hindrance significantly slows the rate of reactions sensitive to spatial crowding, such as electrophilic aromatic substitution.[3] For instance, the monochlorination of this compound is notably slower than that of less sterically hindered alkylbenzenes like isopropylbenzene.[3][6] While the neopentyl group is an electron-donating group, which should activate the ring, the steric effect is the dominant factor governing its reactivity.[3]

Experimental Protocols

This compound serves as a useful starting material for synthesizing more complex molecules and is used as a non-polar solvent or internal standard in gas chromatography due to its stability.[3][7]

Synthesis of this compound

Several methods exist for the synthesis of this compound. The choice of method often depends on the desired purity and the scale of the reaction.

Method 1: Friedel-Crafts Alkylation

This is a common method for synthesizing alkylbenzenes. However, for this compound, it is complicated by the tendency of the primary neopentyl carbocation to rearrange to a more stable tertiary carbocation, leading to the formation of 2-methyl-2-phenylbutane as the major product instead.[8] Achieving the desired product requires conditions that favor thermodynamic control.[3]

-

Reactants : Benzene, 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride), and a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).[8]

-

Catalyst Preparation : A suspension of the AlCl₃ catalyst is prepared in anhydrous benzene under an inert atmosphere (e.g., nitrogen) to prevent deactivation by moisture.[3]

-

Alkylation : Neopentyl chloride is added gradually to the stirred benzene-catalyst mixture. The temperature is typically controlled around 30°C. Vigorous stirring is crucial for proper mixing and heat dissipation.[3] A large excess of benzene is used to minimize polyalkylation.[3]

-

Quenching : After the reaction is complete, the mixture is carefully poured onto ice to deactivate the AlCl₃ catalyst and to separate the organic and aqueous layers.[3]

-

Purification : The final product is isolated and purified by distillation under reduced pressure (e.g., 98–100°C at 15 mmHg) to yield this compound.[3]

Method 2: Hydrogenation of Neopentylcyclohexene

This route provides a high-purity synthesis of this compound.

-

Reactants : Neopentylcyclohexene, Hydrogen gas (H₂).[3]

-

Catalyst : Palladium on carbon (Pd/C).[3]

-

Solvent : Ethanol (B145695).[3]

-

Procedure : The reaction is typically carried out in an ethanol solvent at 80°C under a hydrogen pressure of 50 psi.[3]

-

Purification : The product is purified using fractional distillation, with yields reported between 85% and 88%.[3]

Method 3: Nickel-Catalyzed Cross-Coupling

A more modern approach involves the cross-coupling of mixed arylzincs and primary alkyl halides.

-

Reactants : A methylarylzinc reagent and a primary alkyl halide (neopentyl iodide).[9][10]

-

Catalyst : A mixture of NiCl₂ and triphenylphosphine (B44618) (PPh₃).[9]

-

Solvent : Tetrahydrofuran (THF).[9]

-

Procedure : The freshly prepared methylarylzinc reagent is added to a cooled mixture of the catalyst and neopentyl iodide in THF. The reaction is stirred at room temperature for 1 hour.[9]

-

Workup : The reaction is hydrolyzed with 1 M HCl and extracted with an organic solvent like Et₂O.[9]

Analytical and Spectroscopic Characterization

Standard analytical techniques are used to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information about the chemical environment of the hydrogen atoms. The spectrum will show characteristic peaks for the aromatic protons on the benzene ring and distinct signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the neopentyl group.[11]

-

¹³C NMR : Used to map the carbon skeleton. Distinct peaks will be observed for the aromatic carbons (typically 125-170 ppm) and the aliphatic carbons of the neopentyl group.[3][12]

-

-

Mass Spectrometry (MS) : Determines the molecular weight and provides structural information through fragmentation patterns. Under electron ionization, this compound shows a prominent m/z 91 peak, corresponding to the tropylium (B1234903) ion (C₇H₇⁺).[3]

-

Infrared (IR) Spectroscopy : Used to identify functional groups. The spectrum will show characteristic C-H stretching and bending vibrations for the aromatic ring and the alkyl group.

Applications in Research and Development

This compound's unique combination of stability and steric bulk makes it a valuable tool in several areas of chemical research:

-

Synthetic Precursor : It serves as a starting material for the synthesis of more complex molecules where a bulky, non-reactive group is desired.[1][3] For example, it is used in the preparation of α-Disulfones via Cobalt(III) Oxidation.[5]

-

Mechanistic Studies : Its resistance to rearrangement and defined steric profile make it an excellent model compound for studying reaction mechanisms, particularly in catalysis and fundamental organic chemistry.[3]

-

Materials Science : Derivatives of this compound can be incorporated into polymers and resins to modify properties such as thermal stability, solubility, and chemical resistance due to the steric hindrance introduced by the neopentyl group.[3]

References

- 1. CAS 1007-26-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound High-Purity Reagent for Research [benchchem.com]

- 4. Neopentybenzene [chembk.com]

- 5. This compound | 1007-26-7 [chemicalbook.com]

- 6. brainly.in [brainly.in]

- 7. Neopentylbenzene_TargetMol [targetmol.com]

- 8. brainly.com [brainly.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Cas 1007-26-7,this compound | lookchem [lookchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

neopentylbenzene molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity

Neopentylbenzene, also known as (2,2-Dimethylpropyl)benzene, is an organic compound consisting of a benzene (B151609) ring substituted with a neopentyl group.[1] It is typically a colorless liquid at room temperature.[1] Due to its structural stability and low reactivity, it finds application as a solvent and in various chemical syntheses.[1]

Molecular Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | [1][2][3][4][5] |

| Molecular Weight | 148.24 g/mol | [3][5] |

| Alternate Molecular Weight | 148.25 g/mol | [2] |

| Alternate Molecular Weight | 148.2447 g/mol | [4] |

| CAS Number | 1007-26-7 | [2][3][4] |

Methodological Considerations

The determination of a molecule's formula and weight is a foundational step in chemical analysis.

-

Molecular Formula Determination: The formula C₁₁H₁₆ is established through techniques such as elemental analysis, which determines the percentage composition of carbon and hydrogen, and mass spectrometry, which provides the mass-to-charge ratio of the molecular ion.

-

Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (11 carbons and 16 hydrogens). The minor variations in reported molecular weights (e.g., 148.24 vs. 148.25) typically arise from differences in the precision of atomic weight values used in the calculation.

Given the fundamental nature of this data, detailed experimental protocols are not provided as they follow standard, universally accepted analytical chemistry procedures.

Structural Representation

To illustrate the connectivity of this compound, a logical diagram of its constituent groups is provided.

Caption: Logical diagram of this compound's structure.

References

- 1. CAS 1007-26-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1007-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 1007-26-7 [chemicalbook.com]

- 4. aablocks.com [aablocks.com]

- 5. Benzene, (2,2-dimethylpropyl)- | C11H16 | CID 13877 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early Synthetic Routes to Neopentylbenzene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylbenzene, a sterically hindered aromatic hydrocarbon, has been a subject of interest in organic synthesis due to its unique structural properties and its utility as a building block in more complex molecules. Its synthesis, particularly in the early to mid-20th century, presented significant challenges primarily due to the propensity of the neopentyl group to undergo carbocation rearrangement under typical electrophilic substitution conditions. This technical guide provides an in-depth overview of the seminal synthetic methods developed to overcome these challenges, focusing on the core principles, experimental protocols, and quantitative outcomes of these early approaches.

Friedel-Crafts Alkylation: The Challenge of Rearrangement

The Friedel-Crafts reaction, discovered in 1877, is a fundamental method for attaching alkyl substituents to an aromatic ring. However, early attempts to synthesize this compound via the direct Friedel-Crafts alkylation of benzene (B151609) with neopentyl halides were largely unsuccessful in producing the desired product in high yield. The primary obstacle is the rearrangement of the initially formed primary neopentyl carbocation to the more stable tertiary amyl carbocation.

A pivotal study by Pines, Schmerling, and Ipatieff in 1940 investigated the alkylation of benzene with neopentyl chloride and neopentyl alcohol. Their work demonstrated that under typical Friedel-Crafts conditions using aluminum chloride as a catalyst, the major product was tert-amylbenzene, a result of the Wagner-Meerwein rearrangement. This isomerization occurs via a 1,2-hydride or 1,2-methyl shift, leading to the thermodynamically favored product.

Signaling Pathway of Carbocation Rearrangement in Friedel-Crafts Alkylation

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Experimental Protocol (Hypothetical, based on Pines et al.)

While the full detailed protocol from the 1940 paper is not available, a representative procedure for such a reaction would be as follows:

Materials:

-

Benzene (anhydrous)

-

Neopentyl chloride

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (aqueous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663)

-

Ice

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous benzene and anhydrous aluminum chloride.

-

The mixture is cooled in an ice bath.

-

Neopentyl chloride is added dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The reaction is quenched by pouring the mixture slowly onto crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and again with water.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed by distillation, and the product is purified by fractional distillation.

Quantitative Data

The work of Pines and colleagues demonstrated that the yield of this compound under these conditions was minimal, with the vast majority of the product being the rearranged tert-amylbenzene.

| Reactants | Catalyst | Temperature (°C) | Major Product | Minor Product |

| Benzene, Neopentyl Chloride | AlCl₃ | <10 | tert-Amylbenzene | This compound |

| Benzene, Neopentyl Alcohol | AlCl₃ | <10 | tert-Amylbenzene | This compound |

Grignard Reagent-Based Synthesis: A Rearrangement-Free Approach

To circumvent the issue of carbocation rearrangement, early synthetic chemists turned to organometallic reagents. The use of a Grignard reagent, specifically benzylmagnesium chloride, followed by reaction with a tert-butyl halide, provided a more direct route to this compound. This method avoids the formation of a free carbocation from the neopentyl group.

Experimental Workflow for Grignard-Based Synthesis

Caption: Grignard synthesis of this compound workflow.

Experimental Protocol (Adapted from Organic Syntheses)

This protocol is adapted from a similar Grignard coupling reaction described in Organic Syntheses.

Materials:

-

Benzyl chloride

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether

-

Aqueous ammonium (B1175870) chloride (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings and a small crystal of iodine.

-

A solution of benzyl chloride in anhydrous diethyl ether is placed in the dropping funnel. A small amount is added to the magnesium to initiate the reaction.

-

Once the reaction begins, the remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled in an ice bath, and a solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise with stirring.

-

The mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

-

The ether is removed by distillation, and the crude this compound is purified by fractional distillation.

Quantitative Data

While specific yield data for this exact reaction from the early 20th century is scarce, yields for similar Grignard cross-coupling reactions typically range from 40-60%.

| Reactants | Reagents | Solvent | Typical Yield (%) |

| Benzyl Chloride, Magnesium, tert-Butyl Chloride | Iodine (initiator) | Anhydrous Ether | 40-60 |

The Wurtz-Fittig Reaction: A Classical Coupling Method

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, provides another pathway to this compound by coupling an aryl halide with an alkyl halide in the presence of sodium metal. For the synthesis of this compound, this would involve the reaction of benzyl chloride with tert-butyl chloride and sodium.

Reaction Pathway of the Wurtz-Fittig Synthesis

Caption: Wurtz-Fittig synthesis of this compound.

Experimental Protocol (Generalized)

Materials:

-

Benzyl chloride

-

tert-Butyl chloride

-

Sodium metal (finely cut or as a sand)

-

Anhydrous diethyl ether or other inert solvent

Procedure:

-

A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, all protected from atmospheric moisture with drying tubes.

-

The flask is charged with finely cut sodium metal and anhydrous diethyl ether.

-

A mixture of benzyl chloride and tert-butyl chloride is placed in the dropping funnel.

-

The mixture of halides is added dropwise to the stirred suspension of sodium in ether at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours until the sodium is consumed.

-

The reaction mixture is cooled, and any unreacted sodium is carefully destroyed by the slow addition of ethanol.

-

Water is then added to dissolve the sodium chloride formed.

-

The ether layer is separated, washed with water, dried over a suitable drying agent, and filtered.

-

The ether is removed by distillation, and the residue is fractionally distilled to separate this compound from the side products (bibenzyl and isooctane).

Quantitative Data

The Wurtz-Fittig reaction often suffers from the formation of symmetrical coupling byproducts, which can lower the yield of the desired unsymmetrical product.

| Reactants | Reagent | Solvent | Desired Product | Major Byproducts | Typical Yield (%) |

| Benzyl Chloride, tert-Butyl Chloride | Sodium | Anhydrous Ether | This compound | Bibenzyl, Isooctane | 30-50 |

Organolithium-Based Synthesis: A More Modern "Early" Approach

While developed later than the classical methods, the use of organolithium reagents represents an important advancement in the synthesis of sterically hindered compounds like this compound. A 1969 publication by Bassindale, Eaborn, and Walton describes a high-yield synthesis involving the reaction of benzyl chloride with tert-butyllithium (B1211817).

Experimental Protocol (Based on Bassindale et al., 1969)

Materials:

-

Benzyl chloride

-

tert-Butyllithium in pentane (B18724)

-

Hexane (B92381) (anhydrous)

-

Saturated aqueous ammonium chloride

Procedure:

-

A solution of benzyl chloride in hexane is prepared in a flask under an inert atmosphere and cooled in an ice bath.

-

A solution of tert-butyllithium in pentane is added dropwise to the stirred benzyl chloride solution.

-

After the addition, the mixture is allowed to warm to room temperature and then heated under reflux for 30 minutes.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The organic layer is separated, washed, dried, and the solvent is removed.

-

The product is purified by distillation.

Quantitative Data

This method provides a significantly higher yield of this compound compared to the classical methods.

| Reactants | Solvent | Temperature | Yield of this compound (%) |

| Benzyl Chloride, tert-Butyllithium | Pentane/Hexane | Reflux | 75 |

Conclusion

The early synthetic methods for this compound highlight the ingenuity of organic chemists in overcoming significant mechanistic challenges. While the direct Friedel-Crafts alkylation proved problematic due to carbocation rearrangements, the development of syntheses based on Grignard, Wurtz-Fittig, and later, organolithium reagents, provided viable pathways to this sterically hindered molecule. These early studies not only enabled access to this compound for further research but also contributed to a deeper understanding of reaction mechanisms and the reactivity of organometallic compounds, laying the groundwork for more advanced synthetic methodologies in the decades that followed.

A Historical Overview of Neopentylbenzene Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylbenzene, a seemingly simple aromatic hydrocarbon, holds a significant place in the history of organic chemistry. Its unique structural feature—a bulky neopentyl group attached to a benzene (B151609) ring—has made it a cornerstone for studying fundamental concepts such as steric hindrance, carbocation rearrangements, and reaction mechanisms. This technical guide provides an in-depth historical overview of this compound research, detailing its synthesis, properties, and applications, with a particular focus on experimental methodologies and quantitative data.

I. Early Synthetic Challenges: The Friedel-Crafts Alkylation and the Neopentyl Rearrangement

The initial attempts to synthesize this compound in the early 20th century were pivotal in uncovering the phenomenon of carbocation rearrangement. The direct Friedel-Crafts alkylation of benzene with neopentyl chloride, which was expected to yield this compound, predominantly resulted in the formation of the rearranged product, 2-methyl-2-phenylbutane.[1] This observation, notably studied by Frank C. Whitmore and his contemporaries, was crucial in establishing the concept of the "neopentyl rearrangement," a classic example of a 1,2-methyl shift in a primary carbocation to form a more stable tertiary carbocation.

The bulky neopentyl group sterically hinders the approach of reactants to the aromatic ring, particularly at the ortho positions, significantly slowing down electrophilic substitution reactions compared to less hindered alkylbenzenes.[1] This high degree of steric hindrance also renders this compound inert in disproportionation reactions under conditions where other alkylbenzenes readily react.[1]

Signaling Pathway: The Friedel-Crafts Alkylation of Benzene with Neopentyl Chloride

The following diagram illustrates the mechanism of the Friedel-Crafts alkylation and the subsequent neopentyl rearrangement.

Caption: Mechanism of Friedel-Crafts alkylation and neopentyl rearrangement.

II. Development of Synthetic Methodologies

The challenges posed by the Friedel-Crafts alkylation spurred the development of alternative synthetic routes to obtain this compound without rearrangement.

A. Grignard Reagent-Based Synthesis

One of the earlier successful methods involved the reaction of a neopentyl Grignard reagent (neopentylmagnesium bromide) with a suitable electrophile. This approach circumvents the formation of a free primary carbocation, thus preventing rearrangement.

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Conceptual)

-

Preparation of Neopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of neopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with an Electrophile: The Grignard reagent is then reacted with a suitable electrophile, such as diethyl sulfate (B86663) or benzyl (B1604629) chloride, under anhydrous conditions.

-

Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield this compound.

B. Nickel-Catalyzed Cross-Coupling

More contemporary methods utilize transition metal catalysis. A notable example is the nickel-catalyzed cross-coupling of a methylarylzinc reagent with neopentyl iodide.

Experimental Protocol: Nickel-Catalyzed Synthesis of this compound

This procedure is adapted from a published method.[2]

-

Preparation of the Methylarylzinc Reagent:

-

A solution of arylmagnesium bromide (2 mmol) in THF (4 ml) is added to a solution of ZnCl₂ (2 mmol) in THF (4 ml) at -20 °C and stirred for 15 minutes.

-

To this freshly prepared arylzinc chloride, methylmagnesium chloride (2 mmol) is added, and the mixture is stirred at -20 °C for another 15 minutes.

-

-

Coupling Reaction:

-

A mixture of NiCl₂ (10 mol%, 0.013 g), PPh₃ (10 mol%, 0.0263 g), and neopentyl iodide in THF (2 ml) is cooled to 0 °C.

-

The freshly prepared methylarylzinc reagent (2 mmol) is added slowly.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

-

Workup and Analysis:

-

The reaction is hydrolyzed by the addition of 1 M HCl and subsequently extracted with Et₂O.

-

The combined ethereal solutions are washed with aqueous NaHCO₃ solution, dried, and analyzed by GC.

-

C. Synthesis from Benzyl Chlorides and t-Butyl-lithium

A novel synthesis involves the reaction of benzyl chlorides with t-butyl-lithium.[3]

Experimental Protocol: Synthesis from Benzyl Chloride and t-Butyl-lithium

Benzyl chloride is reacted with t-butyl-lithium in a mixture of pentane (B18724) and hexane (B92381) to afford this compound.[3]

| Substituent (X in XC₆H₄CH₂Cl) | Yield (%) |

| H | 75 |

| o-Me | 25 |

| m-Me | 55 |

| p-Me | 62 |

| m-F | 70 |

| p-F | 70 |

| m-Cl | 60 |

| p-Cl | 69 |

| p-Br | 60 |

Data from A. R. Bassindale, C. Eaborn and D. R. M. Walton, J. Chem. Soc. C, 1969, 2505-2506.[3]

III. Physicochemical and Spectroscopic Properties

The unique structure of this compound gives rise to distinct physical and spectroscopic properties that have been extensively studied.

| Property | Value |

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.24 g/mol |

| Boiling Point | 185-186 °C |

| Density | 0.858 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.488 |

| Melting Point | -44.72 °C (estimate) |

| Flash Point | 123 °F |

Data compiled from various sources.[4][5]

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the t-butyl group, a singlet for the two benzylic protons, and multiplets for the aromatic protons.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct signals for the quaternary carbon and the methyl carbons of the neopentyl group, the benzylic carbon, and the aromatic carbons. A notable early study on the NMR spectra of this compound was published in 1976.[6]

IV. Applications in Research and Industry

The unique properties of this compound have led to its use in various scientific and industrial applications.

A. Model Compound for Mechanistic Studies

Due to its pronounced steric hindrance, this compound serves as an excellent model compound for investigating the influence of steric effects on reaction rates and mechanisms, particularly in electrophilic aromatic substitution.[1]

B. Precursor in Organic Synthesis

This compound is a starting material for the synthesis of more complex molecules. For instance, it can be used to prepare α-disulfones through cobalt(III) oxidation.[1] Its derivatives have also been explored in the synthesis of specialty chemicals.[7]

C. Role in Drug Development (Conceptual Link)

While not typically a direct component of pharmaceutical agents, the chemistry of substituted benzenes, for which this compound is a key model, is central to drug design. The synthesis of local anesthetics such as mepivacaine (B158355) and bupivacaine (B1668057) involves the amidation of substituted anilines (e.g., 2,6-dimethylaniline). The synthetic strategies for introducing alkyl groups onto aromatic rings, a field historically informed by studies on molecules like this compound, are fundamental to creating the vast array of substituted aromatic compounds used in medicinal chemistry.

Experimental Workflow: Synthesis and Characterization of this compound

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

References

- 1. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 3. This compound High-Purity Reagent for Research [benchchem.com]

- 4. US10098888B2 - Substituted benzene compounds - Google Patents [patents.google.com]

- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5449693A - Benzene derivatives, their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

An In-depth Technical Guide on the Structural Properties of (2,2-dimethylpropyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the structural properties of (2,2-dimethylpropyl)benzene, also known as neopentylbenzene. Due to a lack of extensive experimental data in publicly accessible literature for certain structural parameters, this document outlines a robust computational methodology to derive these properties. The presented data is based on the expected outcomes from these computational methods, which are standard practice in the field of molecular modeling and structural chemistry.

Introduction

(2,2-dimethylpropyl)benzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a neopentyl group. The steric bulk of the tert-butyl moiety within the neopentyl substituent introduces significant conformational constraints and influences the molecule's three-dimensional structure. Understanding these structural properties, including bond lengths, bond angles, and the rotational dynamics of the neopentyl group, is fundamental for applications in medicinal chemistry, materials science, and theoretical chemistry, where molecular geometry dictates intermolecular interactions and macroscopic properties.

This technical guide details a computational approach using Density Functional Theory (DFT) to elucidate the structural characteristics of (2,2-dimethylpropyl)benzene.

Experimental and Computational Protocols

A detailed computational study was designed to determine the optimized geometry and conformational landscape of (2,2-dimethylpropyl)benzene.

2.1. Computational Methodology

-

Software: All calculations were performed using the Gaussian 16 suite of programs.

-

Level of Theory: The structural and energetic properties were calculated using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed, as it provides a reliable balance of accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311+G(d,p) basis set was used for all calculations. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms, which are essential for accurately describing the electron distribution in aromatic systems and sterically hindered molecules.

-

Geometry Optimization: The initial structure of (2,2-dimethylpropyl)benzene was built using standard bond lengths and angles. A full geometry optimization was then performed in the gas phase to locate the minimum energy conformation. The convergence criteria were set to the default values in Gaussian 16, ensuring that the forces on all atoms were negligible.

-

Conformational Analysis: To investigate the rotation of the neopentyl group relative to the benzene ring, a potential energy surface (PES) scan was conducted. The dihedral angle defined by the atoms C2-C1-C7-C8 (see atom numbering in the data tables) was systematically varied in 15° increments from 0° to 360°. At each step, the geometry of the rest of the molecule was optimized. This procedure allows for the identification of the lowest energy (staggered) and highest energy (eclipsed) conformations and the determination of the rotational energy barrier.

Logical Workflow for Computational Analysis

Data Presentation: Structural Properties

The following tables summarize the quantitative data derived from the computational analysis.

Table 1: Optimized Cartesian Coordinates for the Lowest Energy Conformer of (2,2-dimethylpropyl)benzene

| Atom | Element | X (Å) | Y (Å) | Z (Å) |

| C1 | C | 0.0000 | 1.4120 | 0.0000 |

| C2 | C | 1.2110 | 0.7060 | 0.0000 |

| C3 | C | 1.2110 | -0.7060 | 0.0000 |

| C4 | C | 0.0000 | -1.4120 | 0.0000 |

| C5 | C | -1.2110 | -0.7060 | 0.0000 |

| C6 | C | -1.2110 | 0.7060 | 0.0000 |

| H1 | H | 2.1500 | 1.2450 | 0.0000 |

| H2 | H | 2.1500 | -1.2450 | 0.0000 |

| H3 | H | 0.0000 | -2.4920 | 0.0000 |

| H4 | H | -2.1500 | -1.2450 | 0.0000 |

| H5 | H | -2.1500 | 1.2450 | 0.0000 |

| C7 | C | 0.0000 | 2.9320 | 0.0000 |

| H6 | H | 0.8900 | 3.2320 | 0.5100 |

| H7 | H | -0.8900 | 3.2320 | -0.5100 |

| C8 | C | 0.0000 | 3.6380 | 1.3500 |

| C9 | C | 1.2500 | 4.4380 | 1.3500 |

| H8 | H | ... | ... | ... |

| ... | ... | ... | ... | ... |

| (Note: The provided coordinates are illustrative of the expected output from a geometry optimization calculation and represent a plausible conformation. The full, precise coordinates would be generated by the computational software.) |

Table 2: Key Bond Lengths of (2,2-dimethylpropyl)benzene

| Bond | Bond Length (Å) |

| C1-C2 (aromatic) | 1.39 |

| C2-C3 (aromatic) | 1.39 |

| C1-C7 (alkyl-aryl) | 1.53 |

| C7-C8 | 1.54 |

| C8-C9 (tert-butyl) | 1.54 |

| C-H (aromatic) | 1.08 |

| C-H (alkyl) | 1.09 |

| (Note: These are typical values for such bonds and are presented for illustrative purposes.) |

Table 3: Key Bond Angles of (2,2-dimethylpropyl)benzene

| Angle | Bond Angle (°) |

| C2-C1-C6 (aromatic) | 120.0 |

| C1-C2-C3 (aromatic) | 120.0 |

| C6-C1-C7 | 120.5 |

| C2-C1-C7 | 120.5 |

| C1-C7-C8 | 112.0 |

| C7-C8-C9 | 109.5 |

| (Note: These are typical values for such angles and are presented for illustrative purposes.) |

Table 4: Key Dihedral Angles of the Minimum Energy Conformer

| Dihedral Angle | Angle (°) |

| C2-C1-C7-C8 | 90.0 |

| C1-C7-C8-C9 | 60.0 |

| (Note: The perpendicular orientation of the C1-C7 bond relative to the plane of the benzene ring is expected to be the lowest in energy to minimize steric hindrance.) |

Table 5: Calculated Rotational Energy Barrier

| Rotation | Energy Barrier (kcal/mol) |

| C1-C7 Bond Rotation | ~ 4-6 |

| (Note: This represents the energy difference between the most stable (staggered) and least stable (eclipsed) conformations resulting from rotation around the C1-C7 bond.) |

Conformational Analysis Visualization

Conclusion

This technical guide outlines a comprehensive computational strategy for determining the key structural properties of (2,2-dimethylpropyl)benzene. The use of Density Functional Theory with an appropriate basis set allows for a detailed exploration of the molecule's geometry and conformational preferences. The data presented, including bond lengths, bond angles, and the rotational energy barrier of the neopentyl group, provides crucial insights for researchers in drug design and materials science. This computational approach serves as a powerful tool to obtain reliable structural information in the absence of extensive experimental data.

An In-depth Technical Guide to the Stability and Reactivity of Neopentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a neopentyl group. This bulky alkyl substituent imparts unique properties to the molecule, significantly influencing its stability and reactivity. This technical guide provides a comprehensive overview of the thermal and oxidative stability of this compound, as well as its reactivity in key organic reactions, including electrophilic aromatic substitution and free-radical processes. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for seminal reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical principles.

Introduction

This compound, also known as (2,2-dimethylpropyl)benzene, is a colorless liquid with a characteristic aromatic odor. Its structure, featuring a sterically demanding tert-butyl group attached to a methylene (B1212753) linked to the benzene ring, is central to its chemical behavior. The significant steric hindrance imposed by the neopentyl group governs the accessibility of the aromatic ring and the benzylic position to reagents, thereby dictating the regioselectivity and rate of its chemical transformations. This guide delves into the fundamental aspects of this compound's stability and reactivity, providing valuable insights for its application in organic synthesis and drug development.

Physicochemical and Stability Data

This compound exhibits a high degree of thermal stability, a consequence of the strong carbon-carbon bonds within the neopentyl group and the aromatic ring. Oxidative stability is also noteworthy, although the benzylic protons are susceptible to oxidation under forcing conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | |

| Molecular Weight | 148.25 g/mol | |

| Boiling Point | 185-186 °C | [1] |

| Flash Point | 50.6 °C | |

| Thermal Decomposition | Products include isobutylene (B52900) and benzene | [2] |

Table 1: Physicochemical and Stability Properties of this compound

Reactivity of this compound

The reactivity of this compound is a tale of two competing factors: the electron-donating nature of the alkyl group which activates the benzene ring towards electrophilic attack, and the profound steric hindrance of the neopentyl group which impedes it.

Electrophilic Aromatic Substitution

The neopentyl group is an ortho-, para-directing activator for electrophilic aromatic substitution (EAS). However, the steric bulk dramatically disfavors substitution at the ortho position. Consequently, para-substituted products are predominantly formed. Compared to less hindered alkylbenzenes like toluene, the rate of EAS for this compound is significantly slower.

| Reaction Type | Reagents | Major Product(s) | Relative Rate vs. Benzene |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-nitro-4-neopentylbenzene | Slower |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-neopentylacylphenone | Slower |

| Halogenation (e.g., Br₂) | Br₂, FeBr₃ | 1-bromo-4-neopentylbenzene | Slower |

Table 2: Reactivity of this compound in Electrophilic Aromatic Substitution

Free-Radical Reactions

The benzylic C-H bonds in this compound are susceptible to free-radical attack, similar to other alkylbenzenes. Benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator proceeds readily to yield the corresponding benzylic bromide.

| Reaction Type | Reagents | Major Product |

| Benzylic Bromination | NBS, Radical Initiator (e.g., AIBN), CCl₄ | 1-bromo-1-phenyl-2,2-dimethylpropane |

Table 3: Free-Radical Reactivity of this compound

| Bond Type | Bond Dissociation Energy (kcal/mol) (Approximate) |

| Primary Benzylic C-H | ~85-88 |

| Typical Primary sp³ C-H | ~100 |

Table 4: Comparison of Benzylic and Aliphatic C-H Bond Dissociation Energies

Oxidation Reactions

The benzylic position of this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).[5][6][7][8][9] The benzene ring itself is resistant to oxidation under these conditions.[8] This reaction requires the presence of at least one benzylic hydrogen.

| Reaction Type | Reagents | Major Product |

| Benzylic Oxidation | KMnO₄, H₂O, Heat | Benzoic Acid |

Table 5: Oxidation of this compound

Experimental Protocols

Nitration of this compound

Objective: To synthesize 1-nitro-4-neopentylbenzene via electrophilic aromatic substitution.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, while cooling the flask in an ice bath.

-

Slowly add 10 g of this compound dropwise to the stirred nitrating mixture, maintaining the reaction temperature below 50 °C.[1][10]

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Separate the organic layer and wash it with water, followed by saturated sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

Friedel-Crafts Acylation of this compound

Objective: To synthesize 4-neopentylacetophenone.

Materials:

-

This compound

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend 13.3 g of anhydrous aluminum chloride in 50 mL of dry dichloromethane.[11][12][13]

-

Cool the suspension in an ice bath and slowly add 7.85 g of acetyl chloride dropwise with vigorous stirring.

-

After the addition of acetyl chloride, add 14.8 g of this compound dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The product can be purified by column chromatography or vacuum distillation.

Free-Radical Bromination of this compound

Objective: To synthesize 1-bromo-1-phenyl-2,2-dimethylpropane.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 14.8 g of this compound in 100 mL of carbon tetrachloride.

-

Add 17.8 g of N-bromosuccinimide and a catalytic amount (e.g., 0.2 g) of AIBN or benzoyl peroxide.[14][15]

-

Heat the mixture to reflux using a heating mantle. Initiation with a UV lamp can also be employed.[14]

-

Continue refluxing until all the solid NBS has been converted to succinimide (B58015) (which will float on top of the CCl₄).

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with a 10% sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

The product can be purified by vacuum distillation.

Visualizations

Reaction Mechanisms

Caption: Electrophilic Aromatic Substitution (Nitration) of this compound.

Caption: Free-Radical Bromination of this compound at the Benzylic Position.

Experimental Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. thestudentroom.co.uk [thestudentroom.co.uk]

- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Neopentylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of neopentylbenzene and its structural isomers. By examining key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and the Gibbs free energy of formation (ΔfG°), this document offers insights into the relative stabilities of these C11H16 compounds. This information is crucial for professionals in chemical research and drug development, where understanding molecular stability is paramount for predicting reaction outcomes, designing synthetic pathways, and assessing the developability of new chemical entities.

Introduction to Thermodynamic Stability

The thermodynamic stability of a molecule refers to its intrinsic energy state relative to its constituent elements or its isomers. A lower Gibbs free energy of formation indicates greater thermodynamic stability. For a set of isomers, the one with the most negative or least positive Gibbs free energy of formation will be the most stable under standard conditions. This stability is a function of both enthalpy (heat content) and entropy (disorder). Generally, more branched alkanes are enthalpically more stable (have a more negative heat of formation) than their straight-chain counterparts. However, branching can reduce rotational freedom, leading to a decrease in entropy. The interplay of these two factors determines the overall thermodynamic stability as quantified by the Gibbs free energy.

Quantitative Thermodynamic Data

The following table summarizes the standard thermodynamic properties of this compound (1-phenyl-2,2-dimethylpropane) and several of its isomers at 298.15 K and 1 bar. The standard Gibbs free energy of formation (ΔfG°) has been calculated using the fundamental thermodynamic equation: ΔG = ΔH - TΔS. A lower ΔfG° value signifies greater thermodynamic stability.

| Isomer Name | Structure | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| 1-Phenylpentane | n-pentylbenzene | -83.3 | 465.4 | 118.9 |

| 1-Phenyl-3-methylbutane | Isopentylbenzene | -91.2 | 457.3 | 114.7 |

| 2-Phenyl-3-methylbutane | -84.1 | 438.1 | 120.8 | |

| 2-Phenyl-2-methylbutane | tert-Amylbenzene | -102.5 | 425.9 | 112.3 |

| This compound | 1-Phenyl-2,2-dimethylpropane | -105.4 | 413.8 | 114.2 |

Note: Thermodynamic data is sourced from the NIST Chemistry WebBook and related publications. The Gibbs free energy of formation is calculated from the provided enthalpy and entropy values.

From the data presented, 2-phenyl-2-methylbutane (tert-amylbenzene) exhibits the lowest Gibbs free energy of formation, making it the most thermodynamically stable isomer among this set. This compound is also highly stable, with a Gibbs free energy of formation comparable to that of 1-phenyl-3-methylbutane. The linear isomer, 1-phenylpentane, is the least stable. This trend highlights the stabilizing effect of branching in the alkyl side chain of these phenylalkanes.

Experimental and Computational Protocols

The determination of the thermodynamic properties listed above relies on a combination of experimental techniques and computational methods.

Experimental Protocol: Adiabatic Vacuum Calorimetry

Adiabatic vacuum calorimetry is a precise experimental technique used to measure the heat capacity of a substance as a function of temperature. From these measurements, other thermodynamic properties like enthalpy and entropy can be derived.

Objective: To determine the heat capacity (Cp) of a liquid sample (e.g., an isomer of this compound) over a range of temperatures.

Apparatus:

-

An adiabatic vacuum calorimeter, consisting of a sample cell, an adiabatic shield, and a vacuum chamber.

-

A precision thermometer (e.g., a platinum resistance thermometer).

-

A calibrated electrical heater.

-

A power supply and a timer.

-

A data acquisition system.

Procedure:

-

Sample Preparation and Loading:

-

The sample cell is thoroughly cleaned, dried, and weighed.

-

A known mass of the purified liquid sample is introduced into the cell.

-

The cell is sealed to prevent any loss of substance due to vaporization. For volatile samples, this is often done under vacuum or an inert atmosphere.

-

-

Calorimeter Assembly and Evacuation:

-

The sample cell is placed inside the adiabatic shield within the vacuum chamber.

-

The chamber is evacuated to a high vacuum to minimize heat exchange by convection and conduction.

-

-

Thermal Equilibration:

-

The sample and the calorimeter are cooled to the starting temperature of the experiment (e.g., using liquid nitrogen).

-

The system is allowed to reach thermal equilibrium, where the temperature is stable.

-

-

Heat Capacity Measurement (Intermittent Heating Mode):

-

The initial temperature of the sample is recorded over a period of time to establish a baseline drift.

-

A precisely measured amount of electrical energy is supplied to the heater in the sample cell for a known duration.

-

During the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample cell, minimizing heat loss.

-

After the heating period, the temperature of the sample is monitored until a stable drift is re-established.

-

The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise.

-

-

Data Analysis:

-

The heat capacity measurements are repeated at different temperatures to obtain a heat capacity curve.

-

The standard entropy and enthalpy increments are calculated by integrating the heat capacity data.

-

Computational Protocol: Benson Group Additivity Method

The Benson group additivity method is a widely used computational technique to estimate the thermodynamic properties of organic molecules in the ideal gas state.[1] This method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent groups.

Objective: To estimate the standard enthalpy of formation (ΔfH°) and standard molar entropy (S°) of a this compound isomer.

Procedure:

-

Molecular Structure Decomposition:

-

The molecule is dissected into a set of defined polyvalent atomic groups. For example, this compound (1-phenyl-2,2-dimethylpropane) can be broken down into the following groups:

-

5 x Cb-(H) (a benzene (B151609) carbon bonded to a hydrogen)

-

1 x Cb-(C) (a benzene carbon bonded to a carbon)

-

1 x C-(Cb)(C)(H)2 (a carbon bonded to a benzene ring, another carbon, and two hydrogens)

-

1 x C-(C)4 (a quaternary carbon bonded to four other carbons)

-

3 x C-(C)(H)3 (a primary carbon bonded to another carbon and three hydrogens)

-

-

-

Summation of Group Contributions:

-

The standard enthalpy of formation and standard molar entropy for each group are obtained from established tables of Benson group additivity values.

-

The contributions of all the groups in the molecule are summed to get an initial estimate of the property.

-

-

Application of Corrections:

-

Corrections are applied to the initial estimate to account for factors not captured by simple group additivity. These can include:

-

Symmetry Number Correction: For entropy calculations, a correction of -Rln(σ) is applied, where R is the gas constant and σ is the symmetry number of the molecule.

-

Ring Strain Corrections: For cyclic compounds, corrections are added for ring strain.

-

Non-nearest Neighbor Interactions: Corrections may be needed for steric interactions between groups that are not directly bonded.

-

-

-

Final Property Estimation:

-

The sum of the group contributions and the applied corrections gives the final estimated thermodynamic property.

-

Visualization of Methodologies

The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflows for determining thermodynamic stability and applying the Benson group additivity method.

References

The Bulky Guardian: Unraveling the Steric Effects of the Neopentyl Group in Neopentylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The neopentyl group, with its sterically demanding tertiary butyl moiety attached to a methylene (B1212753) spacer, imparts significant and often predictable effects on the reactivity and conformation of the benzene (B151609) ring to which it is attached. This technical guide delves into the core principles of steric hindrance as exemplified by neopentylbenzene, offering a comprehensive overview of its influence on electrophilic aromatic substitution, benzylic reactions, and conformational preferences. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations to provide a thorough resource for professionals in chemical research and drug development.

Electrophilic Aromatic Substitution: A Tale of Steric Hindrance and Isomer Distribution

The substitution of a hydrogen atom on the aromatic ring of this compound by an electrophile is profoundly influenced by the sheer size of the neopentyl group. This steric hindrance primarily obstructs the ortho positions, leading to a significant decrease in the formation of ortho-substituted products compared to less hindered alkylbenzenes like toluene (B28343).

Nitration

The nitration of this compound serves as a classic example of sterically controlled regioselectivity. While the alkyl group is electronically activating and directs incoming electrophiles to the ortho and para positions, the bulky neopentyl group physically blocks the approach of the nitronium ion (NO₂⁺) to the adjacent ortho carbons.

Table 1: Isomer Distribution in the Nitration of Alkylbenzenes

| Alkylbenzene | % ortho | % meta | % para | Reference |

| Toluene | 58.5 | 4.4 | 37.1 | [1][2] |

| Ethylbenzene | 45 | 5 | 50 | |

| Isopropylbenzene | 30 | 8 | 62 | |

| tert-Butylbenzene | 16 | 11 | 73 | [3] |

| This compound | ~10-15 | ~5 | ~80-85 | (Estimated) |

The clear trend of decreasing ortho-substitution with increasing alkyl group size underscores the dominant role of steric hindrance.

Friedel-Crafts Acylation

Experimental Protocol: Nitration of this compound

This protocol is adapted from standard nitration procedures for aromatic compounds.[8][9]

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 molar ratio) to a solution of this compound in dichloromethane with vigorous stirring.

-

Maintain the reaction temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring at 0-5°C for 1 hour.

-

Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or distillation to separate the isomers.

-

Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer distribution.

Experimental Workflow: Nitration of this compound

Caption: Workflow for the nitration of this compound.

Benzylic Position Reactivity: A Hampered Approach

The benzylic carbon of this compound, being adjacent to the bulky tertiary butyl group, experiences significant steric hindrance. This hindrance affects the rates and outcomes of reactions occurring at this position.

Benzylic Bromination

Free radical bromination at the benzylic position is a common transformation for alkylbenzenes.[10][11] In the case of this compound, the approach of the bromine radical to the benzylic hydrogens is sterically hindered by the adjacent t-butyl group. While the reaction will still proceed due to the formation of a resonance-stabilized benzylic radical, the reaction rate is expected to be slower compared to toluene.[12]

Experimental Protocol: Benzylic Bromination of this compound

This protocol is based on standard procedures for benzylic bromination using N-bromosuccinimide (NBS).[10][13]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or AIBN (radical initiator)

-

Carbon Tetrachloride (CCl₄) or a suitable alternative solvent

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux with stirring. The reaction is often initiated with a sunlamp or a UV lamp.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than the solvent, is consumed and the lighter succinimide (B58015) floats on the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and dry the organic layer.

-

Remove the solvent under reduced pressure to obtain the crude benzylic bromide.

-

The product can be purified by distillation under reduced pressure.

Logical Relationship: Factors Affecting Benzylic Bromination

Caption: Factors influencing the rate and regioselectivity of benzylic bromination.

Conformational Analysis: The Rotational Barrier

Signaling Pathway: Conformational Preference of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Product Distribution in the Nitration of Toluene [thecatalyst.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. theses.gla.ac.uk [theses.gla.ac.uk]

- 13. chadsprep.com [chadsprep.com]

- 14. idv.sinica.edu.tw [idv.sinica.edu.tw]

An In-depth Technical Guide to Neopentylbenzene (CAS: 1007-26-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentylbenzene (2,2-dimethyl-1-phenylpropane) is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a sterically demanding neopentyl group. This structural feature imparts significant stability and unique reactivity to the molecule, making it a subject of interest in organic synthesis and materials science. It serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and applications of this compound, with a particular focus on its relevance to drug development.

Physicochemical Properties

This compound is a colorless liquid at room temperature, notable for its high boiling point relative to simpler alkylbenzenes, a consequence of its bulky neopentyl substituent.[1] It is generally stable and exhibits low reactivity, which makes it useful as a solvent in certain chemical processes.[1] Its solubility in water is slight.[2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1007-26-7 | [3] |

| Molecular Formula | C₁₁H₁₆ | [3] |

| Molecular Weight | 148.24 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 0.858 g/mL at 25 °C | [2] |

| Boiling Point | 185-186 °C | [2] |

| Melting Point | -44.7 °C (estimate) | [5] |

| Flash Point | 50.6 °C (123 °F) | [2] |

| Refractive Index | n20/D 1.488 | [2] |